molecular formula C24H30F3N3O2 B2392797 1-(2,6-Diisopropylphenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea CAS No. 1119392-14-1

1-(2,6-Diisopropylphenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea

Número de catálogo: B2392797
Número CAS: 1119392-14-1
Peso molecular: 449.518
Clave InChI: UDJYNIWFQQNJOP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(2,6-Diisopropylphenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea (CAS: 1119392-14-1) is a urea derivative with the molecular formula C₂₄H₃₀F₃N₃O₂ and a molecular weight of 449.5 g/mol . Its structure features a 2,6-diisopropylphenyl group linked via a urea bridge to a 2-morpholinyl-5-(trifluoromethyl)phenyl moiety. The trifluoromethyl group enhances metabolic stability, while the morpholine ring may improve solubility and pharmacokinetic properties compared to other heterocycles.

This compound is commercially available as a high-purity intermediate (≥97%) for pharmaceutical research and development, certified under ISO standards .

Propiedades

IUPAC Name

1-[2,6-di(propan-2-yl)phenyl]-3-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30F3N3O2/c1-15(2)18-6-5-7-19(16(3)4)22(18)29-23(31)28-20-14-17(24(25,26)27)8-9-21(20)30-10-12-32-13-11-30/h5-9,14-16H,10-13H2,1-4H3,(H2,28,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDJYNIWFQQNJOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Diisopropylphenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea typically involves the reaction of an isocyanate with an amine. The general synthetic route may include:

    Preparation of the isocyanate: This can be achieved by reacting 2,6-diisopropylaniline with phosgene or a phosgene substitute.

    Reaction with the amine: The isocyanate is then reacted with 2-morpholin-4-YL-5-(trifluoromethyl)aniline under controlled conditions to form the desired urea compound.

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

1-(2,6-Diisopropylphenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions could potentially break down the urea linkage.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro or hydroxyl derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Aplicaciones Científicas De Investigación

Synthesis of the Compound

The synthesis of 1-(2,6-Diisopropylphenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea typically involves the reaction of isocyanates with amines. The process can be outlined as follows:

  • Starting Materials :
    • 2,6-Diisopropylphenyl isocyanate
    • 2-Morpholin-4-YL-5-(trifluoromethyl)aniline
  • Reaction Conditions :
    • Solvent: Typically an organic solvent such as dichloromethane or dimethylformamide.
    • Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.
  • Yield : The final product can be obtained in moderate to high yields depending on the reaction conditions and purification methods used.

Anticancer Properties

Research has shown that derivatives of urea compounds exhibit significant antiproliferative activity against various cancer cell lines. The specific compound has been evaluated for its efficacy against multiple cancer types, including:

  • Breast Cancer
  • Melanoma
  • Renal Cancer

In vitro studies demonstrated that this compound can induce apoptosis in cancer cells, which is critical for its potential as an anticancer agent. For instance, one study indicated that related urea derivatives showed IC50 values indicating potent growth inhibition across several cancer cell lines .

Case Studies and Research Findings

Several studies have reported on the biological evaluation of similar compounds with urea linkages. Notably:

  • Study on Urea Derivatives :
    • A series of urea derivatives were synthesized and tested against the National Cancer Institute's 60 human cancer cell lines.
    • Compounds demonstrated broad-spectrum antiproliferative activity with some achieving significant mean percentage inhibition values at low concentrations .
  • Mechanistic Studies :
    • Further investigations revealed that certain derivatives could effectively induce apoptosis in specific cancer cell lines, showcasing their potential as therapeutic agents .

Potential Therapeutic Applications

Given its structural characteristics and biological activity, this compound holds promise for development into:

  • Anticancer therapeutics targeting specific pathways involved in tumor growth.
  • Investigational drugs for further preclinical and clinical trials to evaluate efficacy and safety profiles.

Mecanismo De Acción

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group and morpholine ring could play crucial roles in its binding affinity and specificity.

Comparación Con Compuestos Similares

Key Differences:

  • Aryl Substituents : The target compound employs a 2,6-diisopropylphenyl group and a morpholinyl-trifluoromethylphenyl moiety. In contrast, analogs in (e.g., compounds 11a–11o) utilize diverse aryl groups (e.g., 3-fluorophenyl, 3-chlorophenyl, trifluoromethylphenyl) paired with a thiazolyl-phenyl-piperazinylhydrazine backbone .
  • Heterocyclic Moieties : The morpholine ring in the target compound differs from the piperazine groups in analogs. Morpholine’s oxygen atom may confer distinct electronic and solubility profiles compared to piperazine’s nitrogen-rich structure.

Table 1: Structural and Physicochemical Comparison

Compound ID Aryl Substituents Heterocycle Molecular Weight (g/mol) Key Features
Target Compound 2,6-Diisopropylphenyl; 5-CF₃-2-morpholine Morpholine 449.5 High purity (≥97%), ISO-certified
11d () 4-Trifluoromethylphenyl Piperazine-thiazole 534.1 High yield (85.3%), hydrazine linker
11m () 3,5-Di(trifluoromethyl)phenyl Piperazine-thiazole 602.2 Highest MW, dual CF₃ groups
11i () Phenyl Piperazine-thiazole 466.2 Simplest aryl group, high yield (87.8%)

Physicochemical and Pharmacological Implications

  • Molecular Weight : The target compound (449.5 g/mol) falls within the mid-range of analogs (466.2–602.2 g/mol). Higher molecular weights (e.g., 11m at 602.2 g/mol) may reduce bioavailability due to increased lipophilicity .
  • Trifluoromethyl Groups : Both the target compound and analogs like 11d and 11m incorporate CF₃ groups, which enhance metabolic stability and binding affinity through hydrophobic interactions .

Q & A

Basic: What synthetic methodologies are optimal for preparing 1-(2,6-diisopropylphenyl)-3-(2-morpholin-4-yl-5-(trifluoromethyl)phenyl)urea?

Methodological Answer:
The synthesis typically involves reacting substituted anilines with aryl isocyanates under controlled conditions. For example, in analogous compounds, 3-chloroaniline reacts with 2-morpholin-4-yl-5-(trifluoromethyl)phenyl isocyanate in dichloromethane or tetrahydrofuran at 0–25°C for 12–24 hours . Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., THF) enhance reactivity.
  • Temperature : Lower temperatures reduce side reactions.
  • Purification : Recrystallization or chromatography ensures >95% purity.
    Industrial-scale synthesis may employ continuous flow systems for improved yield .

Basic: How is this compound characterized structurally and functionally in preclinical studies?

Methodological Answer:
Structural characterization involves:

  • NMR spectroscopy : Confirms substituent positions (e.g., morpholine protons at δ 3.6–3.8 ppm).
  • Mass spectrometry : ESI-MS validates molecular weight (e.g., [M+H]+ ≈ 505.2) .
    Functional assays include:
  • Anticancer activity : Dose-dependent viability assays (e.g., IC50 in A549 lung cancer cells) .
  • Apoptosis markers : Western blotting for caspase-3/7 activation .

Advanced: How do substituents like the trifluoromethyl group and morpholine ring influence bioactivity?

Methodological Answer:

  • Trifluoromethyl (CF3) : Enhances lipophilicity and metabolic stability, improving target binding (e.g., kinase inhibition) .
  • Morpholine : Acts as a hydrogen bond acceptor, increasing solubility and modulating selectivity for enzymes like PI3K .
    SAR Studies : Fluorine or chlorine at the phenyl ring increases potency by 2–3-fold in kinase inhibition assays, while bulkier groups (e.g., diisopropyl) improve pharmacokinetics .

Advanced: How can researchers resolve contradictions in reported biological efficacy across cell lines?

Methodological Answer:
Contradictions arise from:

  • Cell line heterogeneity : A549 (lung) vs. HepG2 (liver) may express varying target levels.
  • Assay conditions : Serum concentration or incubation time affects results.
    Strategies :
  • Normalize data using housekeeping genes (e.g., GAPDH).
  • Validate targets via siRNA knockdown or CRISPR-Cas9 .

Advanced: What experimental design considerations are critical for studying combination therapies with this compound?

Methodological Answer:

  • Dose matrix : Use a checkerboard assay to identify synergistic ratios (e.g., with paclitaxel) .
  • Mechanistic overlap : Avoid combining agents targeting the same pathway (e.g., mTOR and PI3K inhibitors).
  • In vivo models : Co-administer with CYP450 inhibitors if the compound is metabolized rapidly .

Advanced: How does this compound compare structurally and functionally to Sorafenib or Fluazuron?

Methodological Answer:

  • Sorafenib : Both are diaryl ureas, but Sorafenib’s pyridine ring targets RAF kinases, while the morpholine here may favor PI3K .
  • Fluazuron : Fluazuron lacks the morpholine group and is optimized for acaricidal activity via chitin synthesis inhibition, unlike this compound’s anticancer focus .

Basic: What analytical techniques quantify purity and stability under varying storage conditions?

Methodological Answer:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) monitor degradation.
  • Thermogravimetric analysis (TGA) : Assesses stability at 25–100°C.
  • Accelerated stability studies : 40°C/75% RH for 6 months predicts shelf life .

Advanced: What strategies validate the mechanism of action in complex biological systems?

Methodological Answer:

  • Target engagement : Use cellular thermal shift assays (CETSA) to confirm binding to suspected kinases .
  • Pathway analysis : RNA-seq or phosphoproteomics identifies downstream effects (e.g., MAPK suppression) .
  • CRISPR screens : Knockout candidate receptors/enzymes to test loss of efficacy .

Basic: What solubility and formulation challenges arise with this compound?

Methodological Answer:

  • Solubility : Low aqueous solubility (≈10 µM) necessitates co-solvents (e.g., DMSO/PEG400 mixtures) .
  • Formulation : Nanoparticle encapsulation (e.g., PLGA) improves bioavailability in vivo .

Advanced: How can computational methods guide the optimization of this compound’s derivatives?

Methodological Answer:

  • Molecular docking : Predict binding poses in kinase domains (e.g., using AutoDock Vina) .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC50 values .
  • MD simulations : Assess stability of urea-protein interactions over 100-ns trajectories .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.